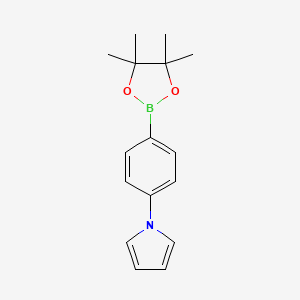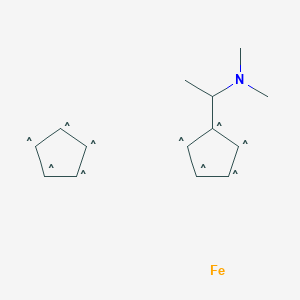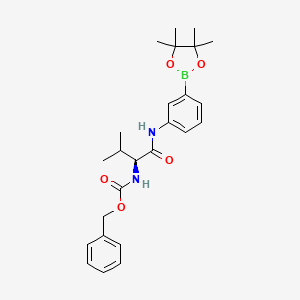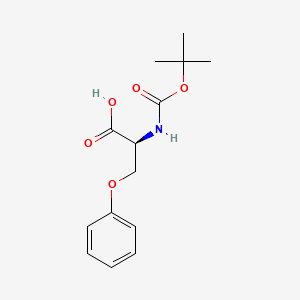
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole
Vue d'ensemble
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole (TMDDP) is a novel compound with a wide range of potential applications in the field of scientific research. It is a heterocyclic compound with a unique structural configuration, which has been shown to possess multiple biochemical and physiological effects. The synthesis of TMDDP is relatively simple and cost-effective, making it an attractive option for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been used in the synthesis of boric acid ester intermediates involving benzene rings. These intermediates are formed through a three-step substitution reaction and their structures have been confirmed by various spectroscopic methods and X-ray diffraction. The molecular structures have been further analyzed and validated using density functional theory (DFT) (Huang et al., 2021).
Polymer Synthesis
- It has been utilized in the synthesis of deeply colored polymers containing pyrrolopyrrole units. These polymers exhibit high solubility in common organic solvents and are characterized by their molecular weights and solubility properties (Welterlich, Charov, & Tieke, 2012).
- It has also been used in the production of luminescent conjugated polymers. These polymers demonstrate remarkable optical properties, making them suitable for various applications, including in the field of photovoltaics and optoelectronics (Zhu, Rabindranath, Beyerlein, & Tieke, 2007).
Molecular Electronics
- In the field of molecular electronics, this compound has been involved in the synthesis of structures like diferrocenyl pyrroles, which show unique electronic and structural properties. These structures are significant for their electrochemical properties, highlighted by multiple reversible electron transfer processes (Hildebrandt, Schaarschmidt, & Lang, 2011).
Nanoparticle Synthesis
- It has been instrumental in the formation of nanoparticles with enhanced brightness and emission-tuned properties. These nanoparticles are crucial in the development of advanced materials with specific optical characteristics (Fischer, Baier, & Mecking, 2013).
Advanced Materials and Chemistry
The compound is involved in the synthesis of coordination polymers and complex molecular structures, which are important for studying the interaction of different elements and compounds in the field of chemistry (Al-Fayaad, Siddique, Arachchige, & Clegg, 2020).
It is also used in the preparation of anion acceptors for applications in organic liquid electrolyte-based fluoride shuttle batteries, demonstrating its role in the development of new energy storage technologies (Kucuk & Abe, 2020).
Mécanisme D'action
Mode of Action
It’s worth noting that compounds containing the 1,3,2-dioxaborolane moiety are often used in suzuki-miyaura cross-coupling reactions , which suggests that this compound might be used as a reagent in organic synthesis to form new carbon-carbon bonds.
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions , it could be involved in the synthesis of various bioactive compounds, thereby indirectly influencing multiple biochemical pathways.
Result of Action
As a potential reagent in suzuki-miyaura cross-coupling reactions , it could play a role in the synthesis of various bioactive compounds, which could have diverse effects at the molecular and cellular levels.
Action Environment
Like many chemical reactions, the efficacy and stability of suzuki-miyaura cross-coupling reactions can be influenced by factors such as temperature, pH, and the presence of other compounds.
Propriétés
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-9-14(10-8-13)18-11-5-6-12-18/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGABBLKQSAQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)


![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)

![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)

![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)



